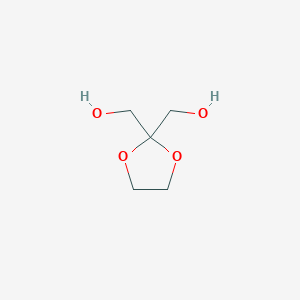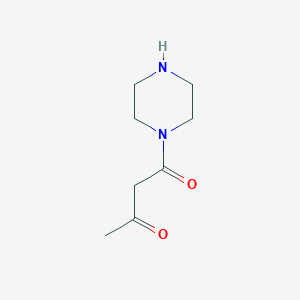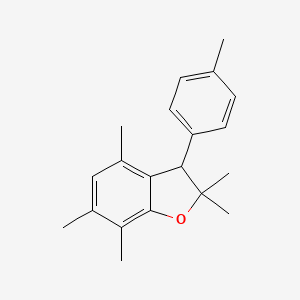
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzofuran ring, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds
Wissenschaftliche Forschungsanwendungen
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-: Similar structure but lacks the additional methyl and phenyl groups.
Dihydrobenzofuran: A simpler structure without the multiple methyl and phenyl substitutions.
Uniqueness
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran is unique due to its extensive methylation and the presence of a phenyl group
Eigenschaften
CAS-Nummer |
142874-62-2 |
|---|---|
Molekularformel |
C20H24O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2,2,4,6,7-pentamethyl-3-(4-methylphenyl)-3H-1-benzofuran |
InChI |
InChI=1S/C20H24O/c1-12-7-9-16(10-8-12)18-17-14(3)11-13(2)15(4)19(17)21-20(18,5)6/h7-11,18H,1-6H3 |
InChI-Schlüssel |
LWTJKYLZMBZIJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C(=C3OC2(C)C)C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

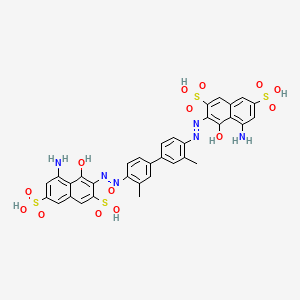
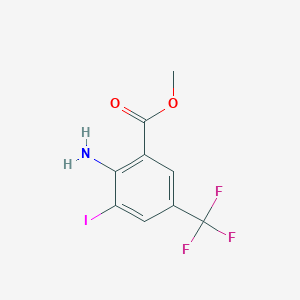
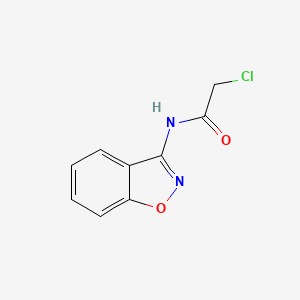
![2,5-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8699255.png)

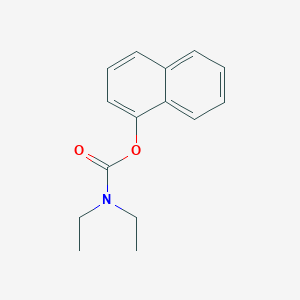
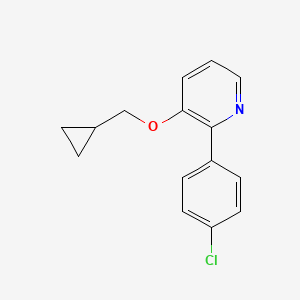
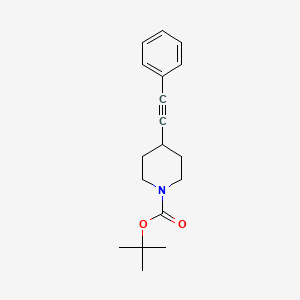
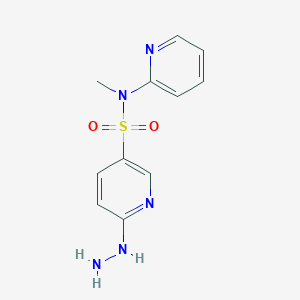
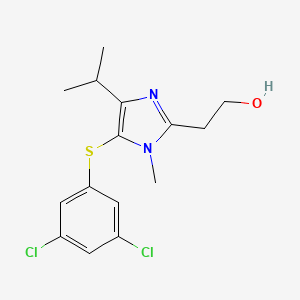
![8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline](/img/structure/B8699310.png)
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8699314.png)
